Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tetrahydropyran ring structure, making it a versatile molecule in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the ammonium group to the carboxylate moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods such as chromatography and crystallization ensures the compound’s high purity, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted tetrahydropyran derivatives
Scientific Research Applications
Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ammonium (2S,4S,5R,6R)-2,4,5-trihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:
Glucose: A simple sugar with multiple hydroxyl groups, but lacking the tetrahydropyran ring structure.
Sorbitol: A sugar alcohol with similar hydroxyl group arrangement but different structural properties.
Inositol: A cyclic polyol with multiple hydroxyl groups, but a different ring structure.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of the tetrahydropyran ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO9 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
azanium;(2S,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C9H16O9.H3N/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16;/h3-7,10-14,17H,1-2H2,(H,15,16);1H3/t3-,4+,5+,6+,7+,9-;/m0./s1 |
InChI Key |
OGDMKSMAIGXKGX-GBVBEMTMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)[O-])O)[C@@H]([C@@H](CO)O)O)O)O.[NH4+] |
Canonical SMILES |
C1C(C(C(OC1(C(=O)[O-])O)C(C(CO)O)O)O)O.[NH4+] |
Origin of Product |
United States |
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